1-chloro-3-(3,5-difluorophenyl)acetone chemical properties
1-chloro-3-(3,5-difluorophenyl)acetone chemical properties
An In-depth Technical Guide to 1-chloro-3-(3,5-difluorophenyl)acetone: Properties, Synthesis, and Applications
Authored by: A Senior Application Scientist
Foreword: The Strategic Role of Fluorinated Ketones in Modern Drug Discovery
In the landscape of contemporary pharmaceutical development, fluorinated organic compounds have emerged as indispensable tools for modulating the physicochemical and pharmacological properties of active pharmaceutical ingredients (APIs). The strategic incorporation of fluorine atoms can significantly enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the overall efficacy and pharmacokinetic profile of a drug candidate.
This guide focuses on 1-chloro-3-(3,5-difluorophenyl)acetone, a fluorinated aromatic ketone that serves as a highly versatile and valuable intermediate in synthetic and medicinal chemistry.[1] Its unique molecular architecture, featuring a reactive α-chloroketone moiety and a difluorinated phenyl ring, makes it a powerful synthon for constructing complex molecular frameworks. We will delve into its core chemical properties, synthesis, and critical applications, particularly its role as a precursor in the asymmetric synthesis of chiral building blocks for advanced therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this potent intermediate in their research and development endeavors.
Core Chemical and Physical Properties
A foundational understanding of a compound's properties is paramount for its effective use in a laboratory setting. The data below has been aggregated from chemical databases and analogous compounds.
| Property | Value | Source/Comment |
| IUPAC Name | 1-chloro-3-(3,5-difluorophenyl)propan-2-one | BenchChem[1] |
| CAS Number | 221178-36-5 | Inferred from supplier data. |
| Molecular Formula | C₉H₇ClF₂O | Calculated |
| Molecular Weight | 204.60 g/mol | Calculated |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Based on similar compounds like (S)-3-Chloro-1-(3,5-difluorophenyl)propan-1-ol[2] and Chloroacetone. |
| Solubility | Expected to be miscible with most organic solvents (e.g., acetone, chloroform, diethyl ether) and slightly soluble in water. | Based on Chloroacetone. |
Spectroscopic and Analytical Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR:
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Aromatic Region (δ ≈ 6.8-7.2 ppm): Expect two signals corresponding to the aromatic protons on the 3,5-difluorophenyl ring. The proton at the C4 position will appear as a triplet of triplets due to coupling with the two equivalent fluorine atoms and the two equivalent protons at C2 and C6. The protons at C2 and C6 will appear as a multiplet.
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Methylene Group adjacent to carbonyl (δ ≈ 4.0-4.3 ppm): A singlet corresponding to the two protons of the -C(=O)CH₂- group.
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Chloromethyl Group (δ ≈ 4.2-4.5 ppm): A singlet corresponding to the two protons of the -CH₂Cl group. The exact chemical shift will be influenced by the deshielding effect of both the chlorine atom and the adjacent carbonyl group.
-
-
¹³C NMR:
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Carbonyl Carbon (δ ≈ 200-205 ppm): A signal characteristic of a ketone.
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Aromatic Carbons (δ ≈ 110-165 ppm): Multiple signals are expected. The carbons directly bonded to fluorine (C3 and C5) will show a large one-bond C-F coupling constant, appearing as a doublet. The other aromatic carbons will also exhibit smaller C-F couplings.
-
Methylene Carbon (Ar-CH₂): A signal in the aliphatic region.
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Chloromethyl Carbon (-CH₂Cl): A signal further downfield in the aliphatic region due to the electronegativity of chlorine.
-
-
¹⁹F NMR:
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A single signal is expected in the typical range for aryl fluorides, confirming the presence of the two equivalent fluorine atoms on the phenyl ring.[5]
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Infrared (IR) Spectroscopy
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C=O Stretch (≈ 1720-1740 cm⁻¹): A strong, sharp absorption band characteristic of an aliphatic ketone. The presence of the adjacent α-chloro group typically shifts this band to a higher wavenumber compared to a simple ketone.
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C-F Stretch (≈ 1100-1350 cm⁻¹): Strong absorption bands indicative of the aryl-fluorine bonds.
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C-Cl Stretch (≈ 650-800 cm⁻¹): A moderate to strong absorption band.
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Aromatic C-H Stretch (≈ 3050-3150 cm⁻¹): Signals appearing just above 3000 cm⁻¹.
Mass Spectrometry (MS)
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Molecular Ion (M⁺): A peak corresponding to the molecular weight (204.60 g/mol ). The isotopic pattern for one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) will be a key diagnostic feature.
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Key Fragmentation Patterns: Expect fragmentation via α-cleavage. Common fragments would include the loss of the chloromethyl radical (•CH₂Cl) and the formation of the 3,5-difluorobenzyl cation or the acylium ion [M-Cl]⁺.
Synthesis Methodologies: A Comparative Overview
The synthesis of 1-chloro-3-(3,5-difluorophenyl)acetone can be approached through several routes. The choice of method often depends on factors like scalability, cost of starting materials, and desired purity.
Method 1: Friedel-Crafts Acylation Pathway
This is a classical and plausible two-step approach for constructing the molecule.[1]
Protocol:
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Step 1: Acylation. In a reaction vessel under an inert atmosphere, a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) is suspended in a suitable solvent (e.g., dichloromethane). 1,3-difluorobenzene is added to the suspension.[6]
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The mixture is cooled, and chloroacetyl chloride is added dropwise. The causality here is critical: the Lewis acid coordinates to the acyl chloride, generating a highly electrophilic acylium ion, which then attacks the electron-rich difluorobenzene ring.
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The reaction is stirred until completion (monitored by TLC or GC) and then carefully quenched by pouring it onto ice-water. The organic layer is separated, washed, dried, and concentrated to yield the intermediate, 2-chloro-1-(3,5-difluorophenyl)ethanone.
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Step 2: Chain Extension. The ethanone intermediate would then require a chain extension to form the propanone backbone. This is a more complex step that could involve reaction with a methylating agent, such as a Grignard reagent, followed by oxidation, or other carbon-inserting methodologies.[1]
Method 2: One-Step Synthesis from Phenylacetic Acid Derivatives
A more modern and efficient method has been developed that avoids multiple steps and potentially harsh reagents. This method utilizes the unique reactivity of a magnesium enolate dianion.[7]
Protocol:
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Dianion Formation: A 3,5-difluorophenylacetic acid derivative is treated with a strong base (e.g., a Grignard reagent like isopropylmagnesium chloride) in an appropriate solvent like THF to form an intermediate Mg-enolate dianion.
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Acylation & Decarboxylation: This dianion is then reacted with a chloromethyl carbonyl electrophile (such as a Weinreb amide of chloroacetic acid). The dianion selectively attacks the carbonyl carbon.[7]
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Quench: Upon aqueous workup, the intermediate spontaneously decarboxylates to yield the final product, 1-chloro-3-(3,5-difluorophenyl)acetone. This method is noted for its high selectivity, scalability, and tolerance of various functional groups.[7]
Diagram: Synthetic Workflow Comparison
Caption: A comparison of a classical two-step synthesis versus a modern one-step approach.
Reactivity and Key Chemical Transformations
The synthetic utility of 1-chloro-3-(3,5-difluorophenyl)acetone stems from two primary reactive sites: the α-chloromethyl carbon and the carbonyl group.
A. Nucleophilic Substitution at the C1 Carbon
The most prominent reaction pathway is nucleophilic substitution (Sₙ2) at the chloromethyl carbon.[1] α-Haloketones are exceptionally reactive towards Sₙ2 displacement reactions because the adjacent carbonyl group enhances the electrophilicity of the α-carbon and stabilizes the transition state, accelerating the reaction rate. This allows for the facile introduction of a wide range of nucleophiles (e.g., amines, thiols, azides), making it a cornerstone for building molecular diversity.
B. Reduction of the Carbonyl Group
The ketone functionality can be selectively reduced to a secondary alcohol, yielding the corresponding chlorohydrin, 1-chloro-3-(3,5-difluorophenyl)propan-2-ol.[1] The method of reduction is pivotal, as it dictates the stereochemistry of the resulting alcohol.
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Standard Chemical Reduction: Reagents like sodium borohydride (NaBH₄) will effectively reduce the ketone to a racemic alcohol.[1]
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Asymmetric Biocatalytic Reduction: This is where the true value for drug development lies. Ketoreductase (KRED) enzymes or whole-cell systems (e.g., recombinant E. coli) can reduce the ketone to a single-enantiomer chiral alcohol with very high enantioselectivity.[1][2] This transformation is crucial for synthesizing chiral intermediates for APIs.
Diagram: Core Reaction Pathways
Caption: The dual reactivity of the compound at its C1 and C2 positions.
Application in the Synthesis of Pharmaceutical Ingredients
The primary application of 1-chloro-3-(3,5-difluorophenyl)acetone is as a high-value precursor in asymmetric synthesis. The ability to convert its ketone group into a chiral alcohol with high enantiomeric excess is of paramount importance.[1]
This chiral center is a common structural motif in many modern pharmaceuticals. For instance, intermediates with a similar difluorophenyl-ketone scaffold are critical in the biocatalytic production of single-enantiomer alcohols used in the synthesis of platelet aggregation inhibitors like Ticagrelor.[1] The resulting chiral chlorohydrin is a versatile building block; the chlorine can be displaced by another nucleophile, and the hydroxyl group can be used for further transformations, allowing for the construction of complex and stereochemically-defined APIs.
Diagram: Pathway to Chiral APIs
Caption: Logical flow from the prochiral ketone to a complex, chiral API.
Safety, Handling, and Computational Insights
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 1-chloro-3-(3,5-difluorophenyl)acetone is not publicly indexed, its structure as an α-chloroketone warrants significant caution. α-Haloketones are generally toxic, irritant, and potent lachrymators.[8]
General Precautions (based on chloroacetone):
-
GHS Hazards: Expected to be classified as Flammable, Acutely Toxic (if swallowed, inhaled, or in contact with skin), and causing severe skin/eye irritation or damage.[9][10]
-
Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[9]
-
Handling: Avoid contact with skin, eyes, and clothing. Prevent inhalation of vapors. Use explosion-proof equipment and take precautionary measures against static discharge.[9]
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition.[11]
It is imperative to consult the specific MSDS provided by the supplier before handling this compound.
Quantum Chemical Calculations
To gain a deeper understanding of its intrinsic properties, computational methods like Density Functional Theory (DFT) can be employed.[1] DFT calculations can elucidate the molecule's electronic structure, map the electrostatic potential to predict sites of nucleophilic or electrophilic attack, and analyze frontier molecular orbitals (HOMO/LUMO) to rationalize its reactivity. Such computational insights are invaluable for predicting reaction outcomes and designing novel synthetic pathways.[1]
References
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Zacuto, M. J., Dunn, R. F., & Figus, M. (2014). One-Step Synthesis of 1-Chloro-3-arylacetone Derivatives from Arylacetic Acids. The Journal of Organic Chemistry, 79(18), 8917–8925. Available from: [Link]
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1-Chloro-3,3,3-trifluoroacetone. (n.d.). PubChem. Retrieved from [Link]
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Fluoroacetone. (n.d.). PubChem. Retrieved from [Link]
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Safety Data Sheet: Acetone. (n.d.). Hill Brothers. Retrieved from [Link]
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Safety Data Sheet: Acetone. (n.d.). Recochem. Retrieved from [Link]
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Supporting Information. (2017). The Royal Society of Chemistry. Retrieved from [Link]
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Identifying Unknown from IR, NMR, and Mass Spectrometry. (2025, September 28). Chemistry Steps. Retrieved from [Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PMC. Retrieved from [Link]
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Safety Data Sheet: Acetone. (2024, November 04). Scharlab. Retrieved from [Link]
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Reduction of Organic Halides by Magnesium and 2-Propanol. (n.d.). Organic Syntheses. Retrieved from [Link]
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Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6. (2020, February 24). ChemComplete. Retrieved from [Link]
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Chloroacetone. (2020, March 31). Sciencemadness Wiki. Retrieved from [Link]
- Method for producing 1,3-difluoroacetone. (n.d.). Google Patents.
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Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. (2019, October 15). ChemComplete. Retrieved from [Link]
- Process for preparing chloro-difluorobenzene. (n.d.). Google Patents.
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Chemicals Used In Pharmaceuticals. (2023, February 08). The Chemistry Blog. Retrieved from [Link]
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The chlorination of acetone: A complete kinetic analysis. (2025, August 06). ResearchGate. Retrieved from [Link]
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Chloroacetone. (n.d.). Merck Index. Retrieved from [Link]
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What happens when acetone reacts with chloroform?. (2016, December 03). Quora. Retrieved from [Link]
- Process for chlorinating acetone and acetylacetone. (n.d.). Google Patents.
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